molecular formula C7H14N2 B1502626 1,4-Diazabicyclo[5.2.0]nonane CAS No. 255833-47-7

1,4-Diazabicyclo[5.2.0]nonane

Cat. No.: B1502626
CAS No.: 255833-47-7
M. Wt: 126.2 g/mol
InChI Key: ADWMSBOHCPPYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazabicyclo[5.2.0]nonane is a bicyclic organic compound featuring a nine-membered ring system with two nitrogen atoms at the 1 and 4 positions. This specific diazabicycloalkane structure is of significant interest in advanced organic synthesis and medicinal chemistry research, where it may serve as a versatile scaffold or a key synthetic intermediate for the development of novel pharmacologically active molecules. The constrained ring system and the presence of nitrogen heteroatoms make it a potential ligand for metal complexes or a building block for constructing more complex molecular architectures. Researchers can utilize this high-purity compound to explore its reactivity, physicochemical properties, and potential applications in areas such as catalyst design or drug discovery. Please note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255833-47-7

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

1,4-diazabicyclo[5.2.0]nonane

InChI

InChI=1S/C7H14N2/c1-3-8-4-6-9-5-2-7(1)9/h7-8H,1-6H2

InChI Key

ADWMSBOHCPPYGM-UHFFFAOYSA-N

SMILES

C1CNCCN2C1CC2

Canonical SMILES

C1CNCCN2C1CC2

Origin of Product

United States

Synthetic Methodologies for 1,4 Diazabicyclo 5.2.0 Nonane and Its Derivatives

Retrosynthetic Analysis of the 1,4-Diazabicyclo[5.2.0]nonane Core Structure

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, readily available starting materials. This process is achieved by mentally breaking bonds and converting functional groups in the reverse of a chemical reaction, a process known as a transform. For the this compound core, several logical disconnections can be envisioned, primarily focusing on the formation of the two constituent rings and the crucial carbon-nitrogen bonds.

A primary disconnection strategy involves the cleavage of the C-N bonds of the bicyclic system. One logical approach is to disconnect one of the C-N bonds within the six-membered piperazine (B1678402) ring, leading to a substituted azetidine (B1206935) precursor. A subsequent disconnection of a C-N bond in the four-membered azetidine ring would then simplify the structure to a linear diamine precursor bearing appropriate functional groups poised for cyclization.

An alternative retrosynthetic approach involves a disconnection across the fused C-N bond. This would simplify the bicyclic system into a monocyclic piperazine derivative. This intermediate would already contain the six-membered ring and one of the nitrogen atoms, with a side chain that could be subsequently cyclized to form the four-membered azetidine ring.

Furthermore, a cycloaddition-based retrosynthesis can be considered. In this approach, the four-membered azetidine ring is disconnected via a formal [2+2] cycloaddition transform. This suggests a potential synthetic route involving the reaction between an enamine or a related species derived from a piperazine precursor and a ketene (B1206846) or a similar two-carbon component. The choice of the specific retrosynthetic pathway is often dictated by the desired substitution pattern on the bicyclic scaffold and the commercial availability of the corresponding starting materials.

Classical Synthetic Routes to Bicyclic Amines Applicable to this compound

The construction of the this compound ring system can be accomplished through established and reliable methods for synthesizing bicyclic amines. These classical routes often rely on fundamental and well-understood organic reactions such as intramolecular cyclizations and various cycloaddition reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a highly effective and widely used strategy for the formation of cyclic structures, including the this compound core. This approach typically involves a precursor molecule that contains both a nucleophilic center (an amine) and an electrophilic center (e.g., an alkyl halide or a sulfonate ester) within the same molecule. The reaction proceeds via an intramolecular nucleophilic substitution to forge one of the rings of the bicyclic system.

For the synthesis of the this compound scaffold, a common and practical strategy involves the formation of the four-membered azetidine ring as the key ring-closing step. This can be achieved by starting with a suitably functionalized piperazine derivative. For instance, a piperazine bearing a 2-haloethyl or a similar reactive group on one of the nitrogen atoms can undergo an intramolecular cyclization to form the fused bicyclic system. The reaction conditions for such cyclizations often necessitate the use of a base to deprotonate the secondary amine, thereby enhancing its nucleophilicity and promoting the ring-closing reaction.

[X+Y] Cycloaddition Reactions

Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, provide a convergent and often stereocontrolled route to cyclic systems. For the construction of the this compound core, [2+2] cycloaddition reactions are particularly relevant and offer a direct approach to the fused ring system.

A plausible [2+2] cycloaddition approach could involve the reaction of a ketene or a ketene iminium ion with an enamine derived from a suitable piperazine precursor. This reaction would directly lead to the formation of the four-membered azetidinone ring fused to the piperazine ring. Subsequent reduction of the resulting carbonyl group would then yield the desired saturated this compound skeleton. The stereochemical outcome of such cycloadditions can often be influenced by the reaction conditions and the nature of the substituents on the reacting partners.

Advanced Synthetic Protocols for this compound Scaffolds

Recent decades have witnessed remarkable progress in the field of synthetic organic chemistry, leading to the development of more sophisticated and efficient methods for the construction of complex molecular architectures. These advanced protocols often offer superior levels of stereocontrol and provide access to a wider range of functionalized derivatives, including those based on the this compound scaffold.

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric synthetic methods is of paramount importance, particularly when the target molecules are intended for biological evaluation, as the pharmacological activity of chiral compounds is often highly dependent on their stereochemistry. The this compound system can possess multiple stereocenters, making the control of its three-dimensional structure a critical aspect of its synthesis.

Asymmetric synthesis of this compound derivatives can be achieved through several established strategies. These include the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical course of a reaction, and the use of chiral catalysts, which can induce enantioselectivity in a reaction. An alternative approach involves starting from a chiral pool, utilizing readily available and enantiomerically pure starting materials. For instance, a chiral auxiliary appended to a piperazine precursor could be used to control the stereochemistry of the azetidine ring formation. Following the key cyclization step, the auxiliary can be removed to afford the enantiomerically enriched bicyclic product.

Directed C(sp³)-H Arylation Methodologies for Functionalization

The direct functionalization of otherwise unreactive C-H bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. For the this compound scaffold, which is rich in C(sp³)-H bonds, directed C-H arylation methodologies offer an efficient means to introduce aryl groups at specific positions on the bicyclic framework.

These reactions typically employ a transition metal catalyst, such as palladium or rhodium, in conjunction with a directing group that is covalently attached to the substrate. The directing group serves to coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent arylation. In the context of the this compound system, one of the nitrogen atoms could potentially serve as an endogenous directing group, or a removable directing group could be temporarily installed to achieve the desired regioselectivity. This methodology provides a powerful tool for the late-stage functionalization of the this compound core, allowing for the rapid generation of diverse libraries of analogs for further investigation.

Compound Name
This compound
Piperazine
Azetidine
Ketene
Enamine
Reaction TypeKey PrecursorsRing Formed
Intramolecular CyclizationFunctionalized PiperazineAzetidine
[2+2] CycloadditionEnamine, KeteneAzetidinone
Directed C-H ArylationSubstituted this compoundFunctionalized Bicyclic System

Multicomponent Reaction Sequences

No information was found on the application of multicomponent reactions for the synthesis of the this compound scaffold.

Precursor Synthesis and Intermediate Isolation in this compound Formation

Detailed information regarding the specific precursors, their synthesis, and the isolation of key intermediates leading to the formation of this compound is not available in the surveyed literature.

Green Chemistry Approaches in this compound Synthesis

No literature was identified that describes the application of green chemistry principles—such as the use of renewable feedstocks, environmentally benign solvents, or catalytic methods—to the synthesis of this compound.

Structural Elucidation and Conformational Analysis of 1,4 Diazabicyclo 5.2.0 Nonane Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the molecular architecture of complex organic compounds. For a molecule such as 1,4-diazabicyclo[5.2.0]nonane, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray diffraction is essential for unambiguous characterization.

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the low symmetry of the molecule. Protons on carbons adjacent to the nitrogen atoms (α-carbons) would appear downfield, typically in the range of 2.3-3.0 ppm, due to the deshielding effect of the electronegative nitrogen. libretexts.org The spectrum would feature distinct signals for the bridgehead protons and the methylene (B1212753) protons on both the cyclobutane (B1203170) and diazepane rings, with complex splitting patterns arising from geminal and vicinal couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. Given the molecule's asymmetry, it is anticipated that all seven carbon atoms would be inequivalent, resulting in seven distinct signals. Similar to the proton spectrum, carbons bonded to nitrogen are deshielded and would absorb further downfield compared to the other methylene carbons in the rings. openstax.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Bridgehead (C1, C7)~2.5 - 3.5~55 - 70Deshielded by proximity to nitrogen and ring fusion strain.
α-Methylene (adjacent to N)~2.3 - 3.0~50 - 65Deshielded by electronegative nitrogen atoms.
β-Methylene (diazepane ring)~1.5 - 2.2~25 - 40More shielded, typical alkane region.
Cyclobutane Methylene~1.8 - 2.5~20 - 35Shifts influenced by ring strain and conformation.

Vibrational spectroscopy provides information about the functional groups and skeletal structure of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. C-N stretching vibrations of the aliphatic amine are expected to appear as medium to weak bands in the 1020-1250 cm⁻¹ range. orgchemboulder.com As a tertiary amine, the spectrum will notably lack the characteristic N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹. openstax.orgpressbooks.pub The spectrum will also display C-H bending and scissoring vibrations around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The skeletal vibrations of the bicyclic cage structure are often more prominent in the Raman spectrum. Computational studies on the related 1,4-diazabicyclo[2.2.2]octane show that complex skeletal modes, involving twisting and stretching of the entire framework, give rise to characteristic bands in the fingerprint region (< 1500 cm⁻¹). researchgate.net Similar complex modes would be expected for the this compound system, with frequencies shifted due to the different ring sizes and strain.

Table 2: Predicted Characteristic IR and Raman Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch2800 - 3000StrongMedium
CH₂ Scissoring/Bending1440 - 1480MediumMedium
C-N Stretch1020 - 1250Medium-WeakWeak
Ring Skeletal Vibrations400 - 1200MediumStrong

Mass spectrometry is used to determine the molecular weight and obtain structural information from fragmentation patterns. For this compound (C₇H₁₄N₂), the molecular weight is 126.20 g/mol . Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 126 would be expected. The most characteristic fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. openstax.org This process would lead to the formation of resonance-stabilized, nitrogen-containing cations. Fragmentation could also be initiated by the opening of the strained cyclobutane ring or cleavage of the larger diazepane ring, leading to a series of daughter ions that could be used to piece together the bicyclic structure.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational geometry. nih.govmdpi.com While obtaining a suitable single crystal of the parent amine might be challenging, crystalline derivatives can often be prepared. Tertiary diamines like this compound can be co-crystallized with various acids to form salts. researchgate.net

A successful X-ray diffraction study would unambiguously confirm the connectivity and provide detailed insight into the conformation of the fused ring system. It would reveal the degree of puckering in the seven-membered diazepane ring and the planarity (or lack thereof) of the cyclobutane ring. Furthermore, it would provide the exact bond angles at the bridgehead carbons, offering a quantitative measure of the inherent ring strain. memtein.com

Conformational Dynamics and Energetics

Ring strain is a measure of the destabilization of a cyclic molecule due to its geometry deviating from an ideal, strain-free conformation. In the bicyclo[5.2.0]nonane framework, the primary contributor to ring strain is the cyclobutane ring.

Angle Strain: The internal bond angles of a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This compression of bond angles leads to inefficient orbital overlap and a substantial increase in potential energy, known as angle strain. libretexts.org While cyclobutane itself adopts a puckered conformation to relieve some torsional strain, the fusion within the bicyclic system constrains this flexibility, ensuring that significant angle strain is retained. libretexts.org

Inversion Barriers and Fluxional Behavior

The concept of nitrogen inversion, a process where a non-planar trivalent nitrogen atom and its three substituents rapidly pass through a planar transition state, is central to understanding the dynamic nature of this compound. In cyclic and bicyclic amines, this inversion is often coupled with ring conformational changes, leading to complex fluxional behavior.

The inversion barrier is the energy required for the nitrogen atom to invert its configuration. In bicyclic systems, the geometry of the C(α)-N-C(α) fragment plays a crucial role in determining the height of this barrier. Research on N-bridged bicyclic amines has shown that nitrogen inversion-rotation (NIR) barriers tend to increase as the ring size decreases. nih.govacs.orgbiu.ac.il This is attributed to increased ring strain in the planar transition state of the nitrogen atom. Given the strained nature of the fused five- and four-membered rings in the this compound framework, a significant barrier to nitrogen inversion is anticipated.

This fluxional behavior can be studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy. wikipedia.org At sufficiently low temperatures, the rate of nitrogen inversion and ring flipping would be slow on the NMR timescale, resulting in distinct signals for non-equivalent protons and carbons. As the temperature increases, these processes accelerate. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden and eventually coalesce into a time-averaged spectrum at higher temperatures.

Table 1: Representative Nitrogen Inversion Barriers in Bicyclic Amines

CompoundInversion Barrier (kcal/mol)Method
7-Azabicyclo[2.2.1]heptane derivative>18DNMR
Tropane11.3DNMR
N-Methyl-7-azabicyclo[2.2.1]heptane~19DNMR

This table illustrates the high inversion barriers found in strained bicyclic amines, suggesting a similarly high barrier for the this compound system. Data is sourced from analogous systems discussed in the literature. nih.govacs.orgbiu.ac.il

Stereochemical Aspects and Chiral Pool Synthesis of Enantiopure this compound

The this compound core possesses stereogenic centers, making the synthesis of enantiomerically pure forms a significant objective for applications in asymmetric catalysis and medicinal chemistry. Chiral pool synthesis, which utilizes readily available enantiopure starting materials from nature, presents a powerful strategy to achieve this goal. wikipedia.org

A plausible synthetic approach to enantiopure this compound could commence from a chiral amino acid. For instance, L-aspartic acid or L-glutamic acid could serve as suitable starting materials. The synthesis would involve a series of transformations to construct the bicyclic framework while preserving the initial stereochemical integrity.

One potential, though not explicitly documented, synthetic route could involve the following key steps:

Formation of a cyclic precursor: The chiral amino acid could be elaborated into a suitably protected cyclic intermediate, such as a substituted pyrrolidine (B122466) or piperidine (B6355638) derivative.

Ring-closing metathesis (RCM): An appended alkenyl chain on the cyclic precursor could undergo RCM to form the seven-membered diazepane ring.

Intramolecular cyclization: Subsequent intramolecular cyclization would lead to the formation of the fused four-membered ring, completing the bicyclic core.

Alternatively, strategies involving the Curtius or Hofmann rearrangements on bicyclic amino acid precursors have been successfully employed for the synthesis of other enantiopure bicyclic diamines and could be adapted for this system. acs.org Another approach could be the use of the Horner-Wadsworth-Emmons reaction to construct chiral bicyclic imines, which can then be reduced to the corresponding diamines. nih.gov

The stereochemical outcome of such syntheses would need to be carefully controlled at each step to ensure high enantiomeric purity of the final product. The rigid, conformationally constrained nature of the enantiopure this compound would make it an attractive scaffold for the design of chiral ligands and catalysts.

Table 2: Common Chiral Pool Starting Materials and Their Potential Application

Chiral Pool CompoundTypePotential Use in Synthesis
L-Aspartic AcidAmino AcidSource of chirality and backbone for the diazepane ring.
L-Glutamic AcidAmino AcidCan be converted to a chiral cyclic precursor.
L-ProlineAmino AcidProvides a stereodefined five-membered ring as a starting point.

This table highlights potential starting materials from the chiral pool that could be theoretically utilized in the synthesis of enantiopure this compound.

Chemical Reactivity and Mechanistic Investigations of 1,4 Diazabicyclo 5.2.0 Nonane

Basicity and Nucleophilicity Profiles in Solution and Gas Phase

The basicity of an amine is a measure of its ability to accept a proton, while nucleophilicity refers to its ability to donate an electron pair to an electrophilic atom, typically carbon. youtube.commasterorganicchemistry.com In 1,4-diazabicyclo[5.2.0]nonane, the lone pairs of electrons on the nitrogen atoms are readily available for protonation or for attacking an electrophile.

In solution, the basicity is quantified by the pKa of its conjugate acid. The pKa values for the two protonation steps of DABCO in water are 3.0 and 8.8. wikipedia.org The first protonation occurs readily, but the second is less favorable due to the positive charge on the adjacent nitrogen. The solvent can significantly influence basicity; for instance, the basicity of DABCO is similar in water and dimethyl sulfoxide (B87167) (DMSO), whereas the basicity of other amines can vary dramatically between these solvents. researchgate.net

Nucleophilicity is a kinetic property and is influenced by factors such as steric hindrance. youtube.com The bridgehead nitrogen atoms in this compound are relatively unhindered, making it a potent nucleophile. wikipedia.org This high nucleophilicity allows it to participate in a wide range of nucleophilic substitution and addition reactions.

Table 1: Comparison of Basicity and Nucleophilicity Concepts

Feature Basicity (Brønsted-Lowry) Nucleophilicity
Definition A measure of a compound's ability to accept a proton (H+). masterorganicchemistry.com A measure of a compound's ability to donate an electron pair to an electrophilic atom other than hydrogen. masterorganicchemistry.com
Thermodynamics vs. Kinetics A thermodynamic concept, related to the equilibrium constant of an acid-base reaction (pKa). masterorganicchemistry.com A kinetic concept, related to the rate of a nucleophilic attack. masterorganicchemistry.com
Attacked Species Proton (H+). youtube.com Typically a carbon atom, but can be other electrophilic centers. youtube.com
Governing Factors Electron density on the atom, stability of the conjugate acid. Electron density, polarizability, steric hindrance, and solvent effects. youtube.com

Role as an Organocatalyst in Organic Transformations

This compound, much like DABCO, is a versatile organocatalyst in a variety of organic reactions. researchgate.neteurekaselect.com Its catalytic activity stems from its basic and nucleophilic properties, allowing it to accelerate reactions without being consumed in the process.

This compound can function as a catalyst through several mechanisms:

Nucleophilic Catalysis: In this mode, the amine attacks an electrophilic center to form a reactive intermediate. This intermediate is more susceptible to a subsequent reaction than the original substrate. For example, in the Baylis-Hillman reaction, DABCO acts as a nucleophile to initiate the reaction between an aldehyde and an activated alkene. researchgate.neteurekaselect.com A similar mechanism is proposed for transesterification reactions, where the amine activates the ester group. pearson.com

General Base Catalysis: As a Brønsted base, this compound can deprotonate a substrate, increasing its nucleophilicity. researchgate.net This is a common mechanism in reactions involving acidic protons, such as the Henry reaction (nitroaldol reaction). eurekaselect.com The catalyst removes a proton from the nitroalkane, generating a nitronate anion which then attacks the carbonyl group of an aldehyde or ketone.

The catalytic prowess of bicyclic diamines like this compound extends to a broad spectrum of organic transformations. Based on the known reactivity of the closely related DABCO, this compound is expected to catalyze reactions such as:

Baylis-Hillman Reaction: The formation of a carbon-carbon bond between an aldehyde and an activated alkene. researchgate.net

Henry Reaction: A base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. eurekaselect.com

Cycloaddition Reactions: Facilitating the formation of cyclic compounds. eurekaselect.comchemicaljournal.org

Coupling Reactions: Promoting the joining of two molecular fragments. researchgate.net

Polymerization: Acting as a catalyst in the formation of polymers, such as polyurethanes. wikipedia.org

Table 2: Examples of Reactions Catalyzed by DABCO (as a proxy for this compound)

Reaction Role of Catalyst Reference
Baylis-Hillman Reaction Nucleophilic Catalyst researchgate.neteurekaselect.com
Henry Reaction General Base Catalyst eurekaselect.com
Polyurethane Formation Nucleophilic Catalyst wikipedia.org
Synthesis of Polyhydroquinoline Derivatives General Base Catalyst chemicaljournal.org

Reactivity in Ring-Opening and Ring-Expansion Reactions

The strained ring system of this compound can be susceptible to ring-opening reactions under certain conditions. Alkylation of one of the nitrogen atoms to form a quaternary ammonium (B1175870) salt can activate the bicyclic system towards nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a substituted piperazine (B1678402) derivative. researchgate.netrsc.org This reactivity provides a synthetic route to functionalized piperazines, which are important scaffolds in medicinal chemistry.

For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, derived from DABCO, react with various nucleophiles at elevated temperatures to yield piperazine products through a nucleophilic ring-opening reaction. rsc.org A similar reactivity pattern is anticipated for this compound.

Ring-expansion reactions, where the size of a ring is increased, are a valuable tool in organic synthesis for accessing medium-sized rings. While there are no specific reports of this compound itself undergoing ring expansion, the general principles of such reactions involve the cleavage of a bond within the ring followed by the insertion of one or more atoms. whiterose.ac.ukrsc.org

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atoms of this compound possess lone pairs of electrons that can be donated to metal ions, making it an effective ligand in coordination chemistry. It can act as a monodentate ligand, coordinating through one nitrogen atom, or as a bridging ligand, connecting two metal centers. researchgate.netnih.gov This bridging capability allows for the construction of coordination polymers and metal-organic frameworks (MOFs). uibk.ac.at

The coordination of this compound to a metal center can influence the properties of the resulting complex, such as its catalytic activity, magnetic properties, and luminescence. The formation of metal complexes with alkylated derivatives of DABCO has been reported, creating novel metallomicellar systems. researchgate.net

Applications of 1,4 Diazabicyclo 5.2.0 Nonane in Organic Synthesis

As a Versatile Building Block for Heterocyclic Chemistry

Utilization as a Synthetic Scaffold for Novel Molecular Architectures

A synthetic scaffold is a core structure upon which a variety of substituents can be built to create a library of new molecules, often for pharmaceutical screening. nih.gov Bicyclic diamine scaffolds, such as 3,7-diazabicyclo[3.3.1]nonane, are valued for their rigid, three-dimensional structures which can present functional groups in precise orientations for interaction with biological targets. nih.govrsc.org While the 1,4-diazabicyclo[5.2.0]nonane framework possesses a unique stereochemical arrangement, its specific application as a central scaffold for developing new molecular architectures is not documented in the reviewed literature.

Role in Cyclization and Annulation Reactions

Cyclization and annulation (ring-forming) reactions are critical for building complex cyclic and polycyclic molecules from simpler precursors. beilstein-journals.org Amine-based catalysts are often employed to facilitate these transformations. For instance, the more common catalyst DABCO is known to participate in various cycloaddition and annulation reactions. researchgate.net Research specifically demonstrating this compound as a catalyst or reactant in such ring-forming processes could not be identified.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of organic synthesis. researchgate.netnih.gov Tertiary amines and bicyclic amidines frequently serve as basic or nucleophilic catalysts in these reactions. For example, they can promote coupling reactions, Michael additions, and aldol-type reactions. guidechem.com While this is a broad area of research, specific examples of this compound being used to facilitate the formation of C-C or C-X bonds are absent from the available scientific reports.

Use in Protection and Deprotection Strategies for Functional Groups

Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group. organic-chemistry.org Amines can sometimes be used as reagents in the deprotection of certain functional groups, often by acting as a base or a nucleophilic scavenger. The general principles of functional group protection are well-established, but the use of this compound in either a protection or deprotection strategy has not been specifically described. vanderbilt.edu

Theoretical and Computational Studies on 1,4 Diazabicyclo 5.2.0 Nonane

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground or excited states. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed for their balance of accuracy and computational cost. google.comdoaj.org For 1,4-diazabicyclo[5.2.0]nonane, these methods would elucidate its fundamental chemical characteristics.

A primary step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. google.com Using DFT with a suitable basis set, such as B3LYP/6-311G++(d,p), the equilibrium structure of this compound would be determined. globalresearchonline.net This process yields precise data on bond lengths, bond angles, and dihedral angles. For bicyclic systems, this is crucial for understanding the inherent strain and the spatial arrangement of the fused rings. globalresearchonline.net

Analysis of analogous bicyclic amines shows that C-N bond lengths are typically around 1.47 Å. mdpi.com The bridgehead C-C bond in similar strained systems, like bicyclo[2.2.0]hexane, has been calculated to be around 1.576 Å, which provides a reference for the unique bond within the four-membered ring of the [5.2.0] system. globalresearchonline.net The fusion of a seven-membered ring with a four-membered ring would likely result in significant angular strain, which would be quantified by these calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data based on calculations of analogous bicyclic amine structures.

ParameterAtom Pair/TrioPredicted Value
Bond Lengths (Å)
C-N~ 1.47
C-C (7-membered ring)~ 1.54
C-C (4-membered ring)~ 1.56
C-H~ 1.09
Bond Angles (°)
C-N-C~ 110-112
N-C-C~ 111-114
C-C-C (4-membered ring)~ 88-90
Dihedral Angles (°)
C-N-C-CVaries with ring pucker

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. nih.govchemrxiv.org DFT calculations can accurately forecast vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

IR and Raman Spectra: By calculating the harmonic vibrational frequencies, a theoretical infrared and Raman spectrum can be generated. researchgate.net The predicted spectrum for this compound would show characteristic peaks corresponding to C-H stretching (around 2850-3000 cm⁻¹), C-N stretching (around 1000-1200 cm⁻¹), and various bending and skeletal modes that are unique to its bicyclic structure. researchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure elucidation. academie-sciences.fr Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can provide chemical shifts that correlate well with experimental values. academie-sciences.fr For this compound, the calculations would predict distinct signals for the chemically non-equivalent protons and carbons in the asymmetric structure. Protons on carbons adjacent to the nitrogen atoms would be expected to appear downfield due to the deshielding effect of the electronegative nitrogen. youtube.com The unique chemical environments of the bridgehead carbons and protons would also result in characteristic shifts.

Quantum chemistry is instrumental in exploring the mechanisms of chemical reactions. accessscience.com By mapping the potential energy surface, chemists can identify reaction intermediates and, crucially, locate the transition state—the highest energy point along the reaction pathway. beilstein-journals.org This analysis provides the activation energy, which is a key determinant of the reaction rate. accessscience.com

For this compound, this could be applied to study reactions such as N-alkylation or ring-opening processes, which are common for related compounds like DABCO. rsc.org Computational analysis would model the approach of a reactant, the breaking and forming of bonds, and the geometry of the transition state. Properties of the transition state, such as its aromaticity or charge distribution, can offer deeper insights into why a particular reaction pathway is favored. beilstein-journals.org

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.commdpi.com An MD simulation models the movement of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field. nih.gov

For a flexible molecule like this compound, which contains a seven-membered ring, MD simulations would be invaluable for exploring its conformational landscape. The simulation would reveal the different puckering modes of the larger ring, the potential for interconversion between different conformers (e.g., chair, boat, twist-boat forms), and the energy barriers associated with these transitions. nih.gov This provides a more realistic picture of the molecule's behavior in solution, where it is not static but exists as an ensemble of rapidly interconverting conformations. researchgate.net

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule.

Derivatives of this compound could be studied as ligands for various biological targets. Docking simulations would place a derivative into the active site of a receptor and score the different poses based on intermolecular interactions. nih.govmdpi.com The analysis would focus on the specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The nitrogen atoms of the diazabicyclo core or substituents could act as hydrogen bond acceptors or donors with amino acid residues like serine, threonine, or aspartate.

Hydrophobic Interactions: Alkyl or aryl substituents on the bicyclic scaffold could form favorable hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine in the binding pocket.

Ionic Interactions: If one of the nitrogen atoms is protonated, it could form a strong salt bridge with a negatively charged residue like aspartate or glutamate.

These studies elucidate the mechanism of binding at a molecular level, guiding the design of more potent and selective derivatives without detailing the ultimate biological or therapeutic outcomes.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity or its interaction with a target. nih.gov While closely linked to docking, SAR is often guided by experimental data and complemented by computational analysis. For derivatives of this compound, a systematic computational SAR study would involve creating a library of virtual compounds with modifications at various positions on the bicyclic scaffold.

For instance, one could analyze how the size, lipophilicity, and electronic properties of a substituent at one of the nitrogen atoms influence binding affinity. nih.govnih.gov Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, can be built to correlate these molecular descriptors with binding energy. nih.gov Such studies might reveal, for example, that a bulky hydrophobic group at the N4 position enhances binding by occupying a specific hydrophobic pocket in the receptor, while a polar group at the N1 position is crucial for forming a key hydrogen bond. This provides a rational basis for designing new molecules with optimized interactions. acs.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Derivatization Strategies

While the synthesis of some bicyclic diamines is established, the specific 1,4-Diazabicyclo[5.2.0]nonane framework remains a less explored target. Future research will likely focus on developing efficient and stereocontrolled synthetic pathways.

Key Research Thrusts:

Intramolecular Cyclization: A primary focus will be the adaptation of intramolecular cyclization strategies, which are common for preparing bicyclic amidines. acs.org This could involve the cyclization of suitably functionalized seven-membered (azepane) or four-membered (azetidine) rings containing a tethered amino group. One potential route involves an intramolecular nucleophilic attack of a free amino group on a lactam, possibly facilitated by reagents like titanium tetrachloride (TiCl₄). acs.org

Alternative Ring-Closing Strategies: Research into methods like N-N bond cleavage of bicyclic hydrazines could provide versatile access to cyclic cis-1,3-diamines, a motif structurally related to the target compound. thieme-connect.com Another avenue involves skeletal editing, where existing bicyclic systems, such as azabicyclo[2.1.1]hexanes, are converted to different cores like bicyclo[1.1.1]pentanes through nitrogen-deleting skeletal edits, a concept that could inspire transformations toward the [5.2.0] system. nih.govchemrxiv.org

Derivatization: Once the core structure is accessible, efforts will turn to derivatization to modulate its properties. Strategies will likely include common functional group interconversions and the introduction of substituents at various positions on the bicyclic frame. researchgate.net Orthogonally protected diamines are valuable building blocks for medicinal chemistry, suggesting that the development of selective protection and deprotection protocols for the two nitrogen atoms in this compound will be a significant area of study. researchgate.net

Potential Synthetic Strategy Description Key Intermediates/Reagents Reference
Intramolecular CyclizationRelies on the intramolecular cyclization of a linear precursor containing both amine functionalities.Carboxylic amide derived imidoyl chloride acs.orgnih.gov
Bicyclic Hydrazine (B178648) CleavageInvolves the synthesis of a bicyclic hydrazine followed by cleavage of the N-N bond to yield the diamine.Bicyclic hydrazines thieme-connect.com
Skeletal EditingConversion of a pre-existing bicyclic scaffold into the desired [5.2.0] system through bond reorganization.Azabicyclo[2.1.1]hexanes (as an example) nih.govchemrxiv.org

Investigation of Advanced Catalytic Applications

Bicyclic amidines and diamines are well-established as powerful organocatalysts and ligands in organic synthesis. wikipedia.orgwustl.edu 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, is a widely used catalyst for various organic transformations, including polymerization and the synthesis of heterocycles. wikipedia.orgeurjchem.comresearchgate.netgoogle.com The structural features of this compound suggest it could exhibit unique catalytic activities.

Emerging Opportunities:

Organocatalysis: The compound could function as a non-nucleophilic base, similar to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in dehydrohalogenation and condensation reactions. wikipedia.org Its potential as a chiral catalyst in asymmetric synthesis, particularly if synthesized in an enantiomerically pure form, is a highly attractive area for investigation.

Ligand Development: The two nitrogen atoms can act as a bidentate ligand for transition metals, creating novel catalysts for cross-coupling, hydrogenation, or oxidation reactions. The specific bite angle and conformational rigidity imposed by the [5.2.0] framework could lead to unique selectivity compared to existing ligands.

Phase-Transfer Catalysis: Quaternized derivatives of this compound could be explored as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.

Potential Catalytic Role Example Reaction Type Analogous Catalyst Reference
Non-nucleophilic BaseElimination, Condensation ReactionsDBU, DABCO wikipedia.orgresearchgate.net
Asymmetric CatalystEnantioselective Acyl TransferChiral Amidines wustl.edu
Bidentate LigandTransition Metal-Catalyzed Cross-CouplingBicyclic Diamines researchgate.net
Polyurethane CatalystFoam ProductionDABCO (TEDA) google.comsxzorui.com

Integration into Materials Science and Polymer Chemistry

The ring strain inherent in the fused four- and seven-membered ring system of this compound makes it an intriguing monomer for ring-opening polymerization (ROP). This approach can lead to the formation of linear polymers with unique microstructures and properties.

Future Research Directions:

Ring-Opening Polymerization (ROP): Investigation into the anionic or cationic ROP of this compound could yield novel polyamides with regularly spaced cyclic units within the polymer backbone. mdpi.com Such structures can impart desirable physical properties, including increased melting points and glass transition temperatures, compared to polymers derived from simple monocyclic monomers. mdpi.comacs.org

Anion Exchange Membranes (AEMs): Functionalized derivatives of this diamine could be incorporated into polymer backbones to create AEMs for use in fuel cells and electrolyzers. Research has shown that DABCO-based derivatives can be effective cationic head groups in AEMs, and the [5.2.0] scaffold offers a new structural motif to explore for enhancing ion conductivity and stability. researchgate.net

Coordination Polymers and Frameworks: The ability of this compound to act as a linker between metal centers could be exploited in the synthesis of coordination polymers or metal-organic frameworks (MOFs). reading.ac.uk The specific geometry of the diamine would dictate the topology of the resulting framework, potentially leading to materials with novel porous, optical, or electronic properties.

Computational Design and Prediction of New this compound Analogs

In silico methods are indispensable tools for accelerating the discovery and development of new molecules with desired properties, thereby reducing the reliance on trial-and-error synthesis. researchgate.netpsychologyandeducation.net Computational chemistry can provide deep insights into the structure, reactivity, and potential applications of this compound and its derivatives.

Key Computational Approaches:

Conformational Analysis: Computational studies can predict the stable conformations of the [5.2.0] ring system and the energy barriers between them. This information is critical for understanding its behavior as a ligand or catalyst. montclair.edu

Designing Novel Catalysts: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and transition states for reactions catalyzed by this compound, allowing for the rational design of more efficient and selective catalysts.

Predicting Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and transport properties in the case of ion-exchange membranes.

Virtual Screening: For applications in medicinal chemistry, computational tools like molecular docking and PASS (Prediction of Activity Spectra for Substances) can be used to screen virtual libraries of this compound derivatives against biological targets to identify promising lead compounds. researchgate.netnih.gov

Computational Method Application Area Predicted Properties Reference
Conformational AnalysisLigand/Catalyst DesignStable conformers, energy barriers, bond angles montclair.edu
Density Functional Theory (DFT)CatalysisReaction mechanisms, transition state energies researchgate.net
Molecular DockingMedicinal ChemistryBinding affinity to biological targets researchgate.netnih.gov
PASS (Prediction of Activity Spectra)Drug DiscoveryPrediction of biological activities researchgate.net

Q & A

Q. What are the key experimental design considerations for synthesizing 1,4-Diazabicyclo[5.2.0]nonane?

Methodological Answer: Synthesis requires careful control of reaction parameters (temperature, solvent polarity, catalyst loading). Use factorial design to optimize variables (e.g., reaction time vs. yield) . For example:

VariableRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°C+25% efficiency
Catalyst (Pd/C)0.5–2.0 mol%1.2 mol%Reduces byproducts
Validate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and GC-MS. Safety protocols for handling bicyclic amines (e.g., inert atmosphere) are critical .

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer: Contradictions often arise from inconsistent measurement conditions. Standardize protocols using IUPAC guidelines:

  • Solubility: Use shake-flask method with HPLC quantification .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
    Cross-reference datasets from NIST or peer-reviewed journals to resolve conflicts .

Advanced Research Questions

Q. What computational tools are recommended for modeling the reactivity of this compound in catalytic systems?

Methodological Answer: Employ quantum mechanics/molecular mechanics (QM/MM) simulations in COMSOL Multiphysics to predict reaction pathways . Key steps:

Optimize molecular geometry using DFT (B3LYP/6-31G* basis set).

Simulate catalytic cycles with transition-state analysis.

Validate against experimental kinetics data.
AI-driven tools (e.g., CC-DPS) can automate parameter optimization .

Q. How to resolve contradictions in toxicity data for this compound across studies?

Methodological Answer: Analyze conflicting data using systematic reviews (PRISMA framework):

Data Extraction : Compile EC50, LD50, and NOAEL values from EPA, ATSDR, and NTP reports .

Quality Assessment : Apply GRADE criteria to rank evidence reliability (e.g., sample size, control groups) .

Meta-Analysis : Use R or Python to model dose-response relationships and identify outliers.

Q. What strategies ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Pre-registration : Document protocols on Open Science Framework.
  • Robust Controls : Include inert analogs (e.g., 1,5-Diazabicyclo[4.3.0]nonene) to isolate reactivity .
  • Data Sharing : Publish raw NMR/spectral datasets in FAIR-compliant repositories .

Methodological Frameworks

Q. How to design a literature review strategy for emerging applications of this compound?

Methodological Answer: Follow EPA’s structured approach :

Define Objectives : Focus on "environmental fate" or "reactivity in polymer crosslinking."

Database Selection : Prioritize PubMed, SciFinder, and Web of Science.

Search Strings : Use Boolean operators (e.g., (this compound) AND (catalysis OR toxicity)).

Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed, post-2010 studies).

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Multivariate Analysis : PCA or PLS regression to correlate substituent effects with bioactivity .
  • Machine Learning : Train Random Forest models on CC-DPS datasets (e.g., logP, HOMO/LUMO energies) .

Safety and Compliance

Q. How to mitigate risks when handling this compound in lab-scale reactions?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods (ALADDIN guidelines) .
  • Spill Management : Neutralize with 10% acetic acid and adsorb using vermiculite .
  • Waste Disposal : Follow EPA 40 CFR Part 261 for hazardous organic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.